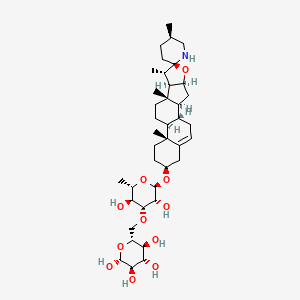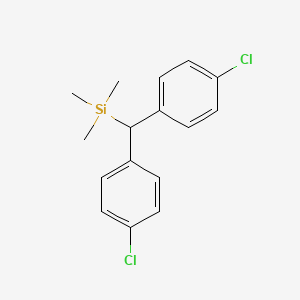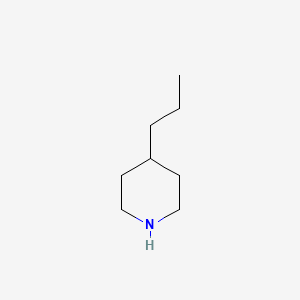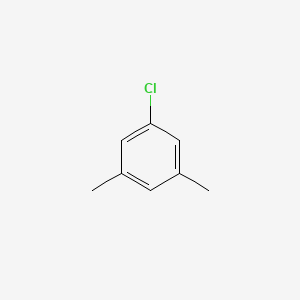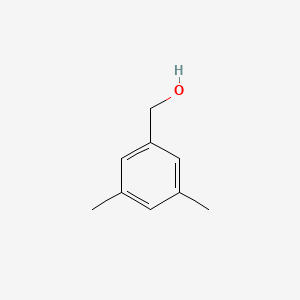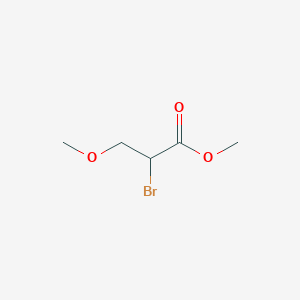
Methyl 2-bromo-3-methoxypropanoate
Overview
Description
“Methyl 2-bromo-3-methoxypropanoate” is a chemical compound with the CAS Number: 27704-96-7 . Its molecular weight is 197.03 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2-bromo-3-methoxypropanoate . The InChI code for this compound is 1S/C5H9BrO3/c1-8-3-4 (6)5 (7)9-2/h4H,3H2,1-2H3 . This indicates that the compound has a carbon backbone with a bromine and a methoxy group attached.Physical And Chemical Properties Analysis
This compound has a melting point of 87 degrees Celsius . It has a density of 1.5±0.1 g/cm^3, a boiling point of 221.0±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has a flash point of 87.5±21.8 °C .Scientific Research Applications
Crystal Structure Studies
Methyl 2-bromo-3-methoxypropanoate is studied for its crystal structures, contributing to the understanding of molecular interactions and bonding patterns. For instance, the crystal structures of bromo–hydroxy–benzoic acid derivatives, including a compound similar to methyl 2-bromo-3-methoxypropanoate, were investigated, revealing two-dimensional architectures formed principally by C—H⋯O hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).
Synthesis of Carbohydrates
Methyl 2-bromo-3-methoxypropanoate is used in carbohydrate synthesis, particularly in the stereoselective aldol reaction. For example, the compound's derivatives were utilized in the de novo synthesis of carbohydrates like L-cladinose (Montgomery et al., 1990).
Reagent in Chemical Reactions
It serves as a reagent in various chemical reactions. For instance, methyl fluoroalkanoate, a derivative, was observed to unexpectedly transfer methyl groups to amines under specific conditions, indicating a potential use in synthetic chemistry (Dolenský et al., 2016).
Pharmaceutical Intermediates
The compound is an important intermediate in pharmaceutical synthesis. For example, 2-Bromo-6-methoxynaphthalene, a related compound, is crucial in creating non-steroidal anti-inflammatory agents (Xu & He, 2010).
Polymer Research
In polymer research, derivatives of methyl 2-bromo-3-methoxypropanoate are used in studying and creating new polymeric materials. For example, esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers were investigated for their potential as ATRP macroinitiators in drug delivery bioconjugates (Velázquez et al., 2020).
Antibacterial Activity
Some derivatives have been evaluated for their antibacterial activities, like Schiff-Base Zinc(II) Complexes derived from bromo-substituted compounds (Guo, 2011).
Safety And Hazards
properties
IUPAC Name |
methyl 2-bromo-3-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c1-8-3-4(6)5(7)9-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBLRKGCQVZDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326304 | |
| Record name | methyl 2-bromo-3-methoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-methoxypropanoate | |
CAS RN |
27704-96-7 | |
| Record name | 27704-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-bromo-3-methoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-3-methoxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

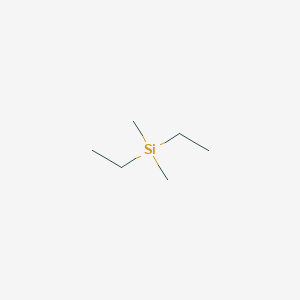
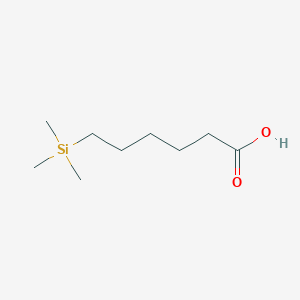
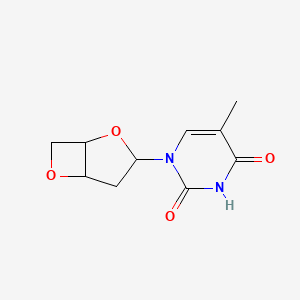
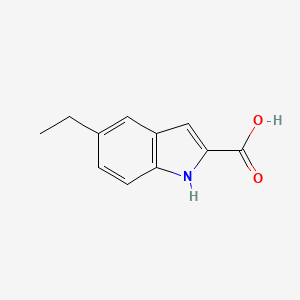
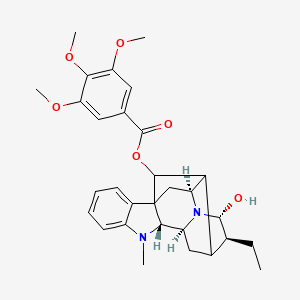
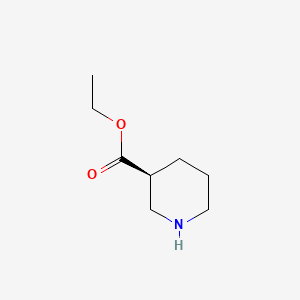
![6-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584053.png)
